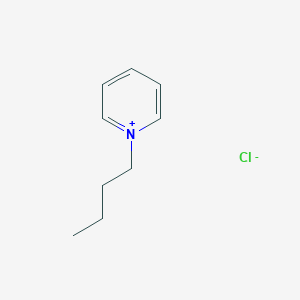

1-Butylpyridinium Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKOASTYJWUQJG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1031462 | |

| Record name | N-Butylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-64-7 | |

| Record name | Butylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Butylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8M63J351A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Butylpyridinium Chloride CAS number

An In-depth Technical Guide to 1-Butylpyridinium Chloride

Introduction

This compound, identified by the CAS number 1124-64-7 , is a quaternary ammonium (B1175870) salt that belongs to the class of ionic liquids (ILs).[1][2] Structurally, it consists of a pyridinium (B92312) cation where the nitrogen atom is substituted with a butyl group, and a chloride anion.[2] As an ionic liquid, it is notable for its low melting point, low volatility, and high thermal stability.[1][3] These properties, combined with its ability to act as a solvent for a wide range of polar and nonpolar compounds, make it a versatile and environmentally benign alternative to traditional volatile organic solvents.[1][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and safety, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is typically an off-white to pale yellow or white crystalline solid.[1] It is hygroscopic and soluble in water.[4][5][6][7] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1124-64-7 | [5][6][7][8] |

| Molecular Formula | C₉H₁₄ClN | [1][5][6][7] |

| Molecular Weight | 171.67 g/mol | [1][5][6][7] |

| Appearance | Off-white to pale yellow solid/crystal | [1][9] |

| Melting Point | 162 °C | [4][5][6] |

| Water Solubility | Soluble | [4][5][6][7] |

| Vapor Pressure | 0.000022 hPa (at 20 °C) | [4][5][6] |

| Purity | ≥ 98% (HPLC) | [1][10] |

| pH | 7 (in H₂O at 20 °C) | [5][6] |

| InChI Key | POKOASTYJWUQJG-UHFFFAOYSA-M | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct quaternization reaction (Menshutkin reaction) between pyridine (B92270) and an alkyl halide, specifically 1-chlorobutane (B31608).[11]

Experimental Protocol: Synthesis via Menshutkin Reaction

Objective: To synthesize this compound from pyridine and 1-chlorobutane.

Materials:

-

Pyridine (C₅H₅N)

-

1-Chlorobutane (C₄H₉Cl)

-

Anhydrous ether (for washing)

-

Reaction vessel (e.g., Parr pressure reaction apparatus or round-bottom flask with reflux condenser)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Vacuum oven

Procedure:

-

In a suitable reaction vessel, combine 1-chlorobutane and a 10% stoichiometric excess of pyridine.[11]

-

The reaction can be carried out under different conditions. One method involves refluxing the mixture for approximately 6 hours.[11] Another approach is to seal the reactants in a pressure vessel and heat at a controlled temperature (e.g., 110-120 °C) for several hours.[11]

-

As the reaction proceeds, a white solid product, this compound, will precipitate out of the solution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the resulting white, hygroscopic crystals three times with anhydrous ether to remove any unreacted starting materials.[11]

-

Filter the product using suction filtration.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 34°C) to remove residual solvent.[11]

-

Due to its hygroscopic nature, the final product should be stored in a dry environment, such as under a nitrogen atmosphere in a drybox.[11]

Synthesis of this compound.

Applications in Research and Drug Development

This compound's unique properties make it a valuable compound in various scientific and industrial fields, including pharmaceuticals and drug development.

-

Organic Synthesis: It serves as a versatile raw material and intermediate in organic synthesis.[4][7] It is frequently used as a phase transfer catalyst, which facilitates reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), streamlining processes in the pharmaceutical industry.[1]

-

Green Chemistry: Due to its low volatility and thermal stability, it is considered an environmentally friendly alternative to traditional organic solvents, helping to reduce the environmental impact of chemical manufacturing.[1]

-

Electrochemistry: In electrochemical applications, it can be used as a supporting electrolyte in cells, enhancing conductivity and stability, which is crucial for research in batteries and fuel cells.[1]

-

Drug Delivery and Biomaterials: The compound is being explored for its potential in developing biocompatible materials, particularly for drug delivery systems, owing to its favorable interactions with biological tissues.[1]

-

Pharmaceutical Intermediates: With high purity (≥98% HPLC), it is a reliable intermediate for synthesizing a wide range of Active Pharmaceutical Ingredients (APIs), from anti-infectives to treatments for chronic diseases.[10][12]

Workflow for Phase Transfer Catalysis.

Toxicology and Safety Information

While this compound offers benefits as a "green" solvent, its toxicological profile requires careful consideration.

-

Toxicity Studies: The National Toxicology Program (NTP) has conducted studies on n-butylpyridinium chloride (NBuPy-Cl) administered in drinking water to rats and mice to assess its relative toxicity compared to other ionic liquids.[3][13] Studies on rats that received the compound via gavage showed it was rapidly absorbed and excreted, primarily in urine and feces.[3]

-

Safety Precautions: The substance is not yet fully tested, and risks cannot be excluded if handled inappropriately.[14] It may cause respiratory irritation upon inhalation.[14]

-

Handling: Standard laboratory safety protocols should be followed. It is recommended to wear protective gloves, clothing, and eye protection.[14] Avoid getting the compound in eyes, on skin, or on clothing.[14] In case of eye contact, rinse continuously with water for several minutes.[14]

-

Environmental Hazard: It is classified as highly water-endangering in Germany (WGK 3).[4] Care should be taken to avoid release into the environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | 1124-64-7 [chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. nbinno.com [nbinno.com]

- 11. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iolitec.de [iolitec.de]

An In-depth Technical Guide to the Physicochemical Properties of 1-Butylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium chloride ([C₄Py][Cl]) is a pyridinium-based ionic liquid that has garnered significant attention in various scientific and industrial fields. As a salt with a melting point near or below room temperature, it exhibits a unique set of properties including low volatility, high thermal stability, and excellent solvating capabilities for a wide range of organic and inorganic compounds. These characteristics make it a versatile compound in applications such as organic synthesis, catalysis, electrochemistry, and as a medium for drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of the factors influencing these properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some properties, particularly the melting point, can exhibit variability depending on the purity of the sample and the experimental conditions under which they are measured.

| Property | Value | Method of Determination |

| Molecular Formula | C₉H₁₄ClN | - |

| Molecular Weight | 171.67 g/mol [1] | Mass Spectrometry |

| Appearance | White to off-white or pale yellow solid[2] | Visual Inspection |

| Density | 1.085 g/cm³ (at 20 °C)[1] | Densitometry |

| Melting Point | 131 - 141 °C[3] (Range observed) | Differential Scanning Calorimetry (DSC), Capillary Method |

| 131 °C or 162 °C (Reported single points)[1] | ||

| Boiling Point | Not applicable (decomposes before boiling) | - |

| Solubility | Soluble in water[4] | Visual Inspection, Spectrophotometry |

| Thermal Stability | Thermally stable, but decomposition temperature varies with conditions. | Thermogravimetric Analysis (TGA) |

| Viscosity | Data not readily available in literature. | Rotational Viscometry, Falling Sphere Viscometry |

Experimental Protocols

Accurate determination of the physicochemical properties of ionic liquids like this compound requires precise experimental methodologies. Due to its hygroscopic nature, proper handling and sample preparation are crucial for obtaining reliable data.

Synthesis of this compound

A common method for the synthesis of this compound is the quaternization of pyridine (B92270) with an alkyl halide.

Materials:

-

Pyridine

-

1-Chlorobutane

-

Anhydrous ether (for washing)

Procedure:

-

A 10% stoichiometric excess of pyridine is mixed with 1-chlorobutane.

-

The mixture is refluxed for approximately 6 hours.

-

The resulting product, a white crystalline solid, is washed multiple times with anhydrous ether to remove any unreacted starting materials.

-

The purified this compound is then dried under vacuum.

A patent describes a similar procedure yielding white, slightly hygroscopic crystals[3].

Determination of Physicochemical Properties

The following are generalized protocols for determining the key physicochemical properties of this compound.

References

1-Butylpyridinium Chloride synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-Butylpyridinium (B1220074) Chloride

This guide provides a comprehensive overview of the synthesis of 1-butylpyridinium chloride, an ionic liquid with significant applications in organic synthesis, catalysis, and green chemistry.[1] The protocols and data presented are intended for researchers, scientists, and professionals in drug development and related fields.

Synthesis Protocol

The most common and straightforward synthesis of this compound involves the direct quaternization of pyridine (B92270) with 1-chlorobutane (B31608). This reaction, a type of Menshutkin reaction, is a nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the alkyl halide.

Experimental Protocol

A widely cited method for the synthesis of this compound is the direct reaction between pyridine and 1-chlorobutane.[2][3] The following protocol is a compilation of established procedures.

Materials and Equipment:

-

Pyridine (C₅H₅N)

-

1-Chlorobutane (C₄H₉Cl)

-

Anhydrous ether

-

Ethyl acetate (B1210297) (optional, for an alternative procedure)[4]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Parr pressure reaction apparatus (for alternative high-pressure synthesis)[2]

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Vacuum oven

-

Glove box (for handling hygroscopic materials)[2]

Procedure 1: Synthesis by Reflux [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-chlorobutane and a 10% stoichiometric excess of pyridine.

-

Reaction: Heat the mixture to reflux and maintain for 6 hours with continuous stirring.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as white, slightly hygroscopic crystals.[2]

-

Purification:

-

Wash the crystals three times with anhydrous ether.

-

Collect the crystals by suction filtration.

-

Dry the purified crystals in a vacuum oven at 34°C.[2]

-

-

Storage: Store the final product in a dry environment, such as a desiccator or a glove box with a moisture content below 10 ppm, due to its hygroscopic nature.[2][5]

Procedure 2: Synthesis in Ethyl Acetate [4]

-

Reaction Setup: Dissolve pyridine in ethyl acetate in a round-bottom flask.

-

Addition of Alkyl Halide: Slowly add a stoichiometric equivalent (1:1 molar ratio) of 1-chlorobutane to the solution.

-

Reaction: Stir the reaction mixture at 70°C for one week. The product will phase-separate from the solvent.

-

Isolation and Purification:

-

After the reaction is complete, separate the product layer.

-

Wash the product layer three times with ethyl acetate.

-

Dry the product under high vacuum to remove any residual solvent.

-

Data Presentation

The following tables summarize the quantitative data reported for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reactant 1 | Pyridine | [2] |

| Reactant 2 | 1-Chlorobutane | [2] |

| Stoichiometry | 10% excess pyridine | [2] |

| Reaction Time | 6 hours | [2] |

| Reaction Temperature | Reflux | [2] |

| Yield | 63% | [2] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ClN | [1][6] |

| Molecular Weight | 171.67 g/mol | [1][6] |

| Appearance | White to off-white, slightly hygroscopic crystals | [1][2] |

| Melting Point | 130-141 °C | [2] |

| 131 °C | [3] | |

| 162 °C | [5][7] | |

| 131.0 to 135.0 °C | [8] | |

| Purity | ≥ 98% (HPLC) | [1][9] |

| >98.0% (T) | [10] | |

| Solubility | Soluble in water | [5][6] |

Table 3: NMR Spectroscopic Data (¹H NMR) [2]

Solvent: CDCl₃, Standard: Me₄Si

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 0.75 | Triplet (t) | 3 | -CH₃ |

| 1.47 | Multiplet (m) | 2 | -CH₂-CH₃ |

| 2.13 | Pentagon (p) | 2 | -CH₂-CH₂-CH₂- |

| 5.13 | Triplet (t) | 2 | N⁺-CH₂- |

| 8.25 | Triplet (t) | 2 | Pyridinium (B92312) H-3, H-5 |

| 8.65 | Triplet (t) | 1 | Pyridinium H-4 |

| 9.92 | Doublet (d) | 2 | Pyridinium H-2, H-6 |

Mandatory Visualizations

Chemical Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 3. 1-Butylpyridiniumchlorid – Wikipedia [de.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Cas 1124-64-7,this compound | lookchem [lookchem.com]

- 6. This compound | 1124-64-7 | FB60719 [biosynth.com]

- 7. lookchem.com [lookchem.com]

- 8. Ionic liquid,CAS#:1124-64-7,1-丁基氯化吡啶,this compound [en.chemfish.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure of 1-Butylpyridinium (B1220074) Chloride

Executive Summary

1-Butylpyridinium chloride ([BPy]Cl) is an ionic liquid composed of a 1-butylpyridinium cation and a chloride anion.[1][2] As a member of the pyridinium-based ionic liquids, it has garnered significant interest for its applications as a solvent in organic synthesis, a phase transfer catalyst, and an electrolyte.[1][3][4] Its properties, such as low volatility, thermal stability, and solubility, make it a versatile compound in green chemistry and materials science.[3] This document provides a comprehensive overview of the molecular structure of this compound, detailing its physicochemical properties, spectroscopic data, and the experimental protocols used for its characterization.

Molecular Identity and Physicochemical Properties

This compound is a white to off-white, crystalline, and hygroscopic solid that is soluble in water.[5][6][7][8] The cation consists of a six-membered aromatic pyridine (B92270) ring where the nitrogen atom is quaternized by a four-carbon alkyl chain (a butyl group).[2][9]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-butylpyridin-1-ium chloride | [10] |

| CAS Number | 1124-64-7 | [1][6] |

| Molecular Formula | C₉H₁₄ClN | [1][3][6][11] |

| Molecular Weight | 171.67 g/mol | [1][6][7][10][11][12] |

| Appearance | White to Almost white crystalline powder | [6][7] |

| Melting Point | 130-141 °C, 162 °C | [5][7][13] |

| Water Solubility | Soluble | [5][7][8] |

| Sensitivity | Hygroscopic | [5][7][8] |

| SMILES | CCCC[N+]1=CC=CC=C1.[Cl-] | [1][11][14] |

| InChI Key | POKOASTYJWUQJG-UHFFFAOYSA-M | [2][11][14] |

Molecular Structure and Crystallography

The solid-state structure of 1-butylpyridinium salts reveals specific conformational preferences. In the crystal structure of this compound, the butyl group exhibits a "gauche tail phenomenon," referring to the gauche orientation of the butyl tail with respect to the N1–C7 bond, which gives the cation an L-shape.[15] This conformation is a key feature influencing the crystal packing and intermolecular interactions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a primary technique for confirming the molecular structure of this compound. The spectrum provides characteristic signals for the protons on the pyridinium (B92312) ring and the butyl chain.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference |

| 0.75 | t | 3 | Butyl -CH₃ (C10) | [13] |

| 1.47 | m | 2 | Butyl -CH₂- (C9) | [13] |

| 2.13 | p | 2 | Butyl -CH₂- (C8) | [13] |

| 5.13 | t | 2 | Butyl N-CH₂- (C7) | [13] |

| 8.25 | t | 2 | Pyridinium H-3, H-5 (meta) | [13] |

| 8.65 | t | 1 | Pyridinium H-4 (para) | [13] |

| 9.92 | d | 2 | Pyridinium H-2, H-6 (ortho) | [13] |

| Note: Spectra were run in CDCl₃ with Me₄Si as a standard. Multiplicities are denoted as t (triplet), m (multiplet), p (pentet), and d (doublet). |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the quaternization of pyridine with an appropriate alkyl halide.[4]

Protocol:

-

Reactant Mixing: 1-chlorobutane (B31608) and a 10% stoichiometric excess of pyridine are combined in a suitable reaction vessel.[13] The pyridine is typically dried over CaH₂, distilled, and stored over 4A molecular sieves before use.[13]

-

Reaction: The mixture is heated under reflux for 6 hours.[13]

-

Product Isolation: Upon cooling, the product crystallizes. The resulting white, slightly hygroscopic crystals are collected.[13]

-

Purification: The crystals can be further purified by washing with a non-polar solvent like anhydrous ether to remove any unreacted starting materials.[13]

-

Drying and Storage: The final product is dried under vacuum and stored in a desiccator or glove box due to its hygroscopic nature.[13] This procedure yields the final product with approximately 63% efficiency.[13]

NMR Spectroscopic Analysis

Protocol:

-

Sample Preparation: A small amount of the synthesized this compound is dissolved in deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (Me₄Si) is added as an internal standard for chemical shift referencing.

-

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer, such as a Varian T-60A.[13]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed, and the spectrum is phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Single-Crystal X-ray Diffraction (General Protocol)

This protocol is based on methodologies used for structurally characterizing similar N-butylpyridinium salts and provides a general workflow for determining the crystal structure of this compound.[15]

Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown from the purified product. This is often achieved by slow evaporation of a solvent or by slow cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Bruker SMART diffractometer equipped with a CCD area detector).[15] Data is collected using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).[15]

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to determine precise atomic positions, bond lengths, and bond angles.

Visualizations: Workflows and Structures

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: General workflow for structural characterization.

References

- 1. This compound | 1124-64-7 | FB60719 [biosynth.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Butylpyridiniumchlorid – Wikipedia [de.wikipedia.org]

- 5. This compound | 1124-64-7 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Cas 1124-64-7,this compound | lookchem [lookchem.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. HPLC Method for Analysis of this compound on Newcrom AH Column | SIELC Technologies [sielc.com]

- 10. Butylpyridinium chloride | C9H14ClN | CID 2734171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 14. This compound(1124-64-7) 1H NMR spectrum [chemicalbook.com]

- 15. tandfonline.com [tandfonline.com]

In-Depth Technical Guide to the Thermal Stability of 1-Butylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-Butylpyridinium Chloride ([BPy][Cl]), an ionic liquid of significant interest in organic synthesis, catalysis, and green chemistry.[1] This document details the available thermal analysis data, provides in-depth experimental protocols for its characterization, and discusses the factors influencing its thermal decomposition.

Core Properties of this compound

This compound is a versatile ionic liquid recognized for its ability to enhance solubility, stability, and conductivity in various applications, including pharmaceuticals, nanomaterials, and energy storage devices.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ClN | [2] |

| Molecular Weight | 171.67 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point (Tₘ) | 131 °C | [3] |

| Water Solubility | Soluble | [4] |

It is important to note that while the melting point is reported as 131°C, other sources may indicate different values, which can be attributed to variations in purity and measurement conditions.

Thermal Stability and Decomposition

For comparative purposes, the thermal decomposition data for the analogous bromide salt of a similar cation, 1-Butyl-1-methylpyrrolidinium Bromide ([C₄MPyr][Br]), suggests a decomposition range with a peak decomposition temperature between 283 - 294 °C.[5] It is anticipated that this compound would exhibit a somewhat lower decomposition temperature. Upon heating to high temperatures, the hazardous decomposition products expected include carbon dioxide (CO₂), carbon monoxide (CO), and nitrous gases (NOx).

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the ionic liquid.

Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer.[5]

-

Sample Preparation: Due to the hygroscopic nature of this compound, it is crucial to handle and prepare the sample in an inert and dry atmosphere (e.g., a glove box) to prevent moisture absorption.[5]

-

Sample Size: Accurately weigh 5-10 mg of the dried sample into an inert TGA crucible (e.g., platinum or alumina).[5]

-

Atmosphere: The analysis should be conducted under an inert gas atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]

-

Heating Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).[1][5]

-

Data Analysis: Record the sample weight as a function of temperature. The onset decomposition temperature (Tₒₙₛₑₜ) is determined as the intersection of the baseline tangent with the tangent of the decomposition curve. The peak decomposition temperature (Tₚₑₐₖ) is identified from the peak of the derivative thermogravimetric (DTG) curve, which represents the point of maximum rate of decomposition.[5]

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to determine their corresponding temperatures and enthalpies.[1]

Methodology:

-

Instrumentation: A differential scanning calorimeter.[1]

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) and hermetically seal it in an aluminum pan. An empty sealed pan is used as a reference.[1]

-

Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which often includes heating and cooling cycles at a specified rate (e.g., 10 °C/min). A typical program might involve an initial heating ramp to characterize the melting point, followed by a cooling cycle to observe crystallization, and a second heating ramp to study the thermal history.[1][6]

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks on the DSC curve.[6] The melting point is typically identified as the peak of the endothermic melting event.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in assessing and influencing the thermal stability of this compound, the following diagrams illustrate the experimental workflow and the logical relationships of key factors.

Caption: A flowchart of the experimental workflow for thermal analysis.

The thermal stability of an ionic liquid is not an intrinsic property but is influenced by several factors, as depicted in the following diagram.

Caption: Key factors that influence the thermal stability of ionic liquids.

Proposed Thermal Decomposition Pathway

While a definitive, experimentally verified decomposition pathway for this compound is not available, the primary mechanisms for the thermal decomposition of similar N-alkylpyridinium halides are understood to be nucleophilic substitution (Sₙ2) and elimination reactions. The chloride anion is a reasonably good nucleophile, which can influence these pathways.

A proposed logical pathway for the thermal decomposition is as follows:

References

Technical Guide: The Melting Point of 1-Butylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium (B1220074) chloride ([C₄Py]Cl) is a quaternary ammonium (B1175870) salt that belongs to the class of ionic liquids (ILs). It is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1][2] As with many ionic liquids, the physicochemical properties of 1-butylpyridinium chloride, particularly its melting point, are of critical importance for its application in various fields, including as a solvent in organic synthesis, in electrochemistry, and as a component in the formulation of drug delivery systems.[2][3] This technical guide provides an in-depth overview of the melting point of this compound, including reported values, factors influencing this property, and standard experimental protocols for its determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | References |

| CAS Number | 1124-64-7 | [1] |

| Molecular Formula | C₉H₁₄ClN | [4] |

| Molecular Weight | 171.67 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Hygroscopicity | Hygroscopic | [1][5][6] |

Melting Point of this compound: A Multi-faceted Value

The reported melting point of this compound exhibits significant variation across different sources. This discrepancy is a critical consideration for researchers and professionals working with this compound. The range of reported values underscores the importance of sample purity and the experimental method used for determination.

A compilation of reported melting points is provided in the table below:

| Melting Point (°C) | Reference(s) |

| 127.00 | |

| 131 | [7] |

| 130-141 | [5] |

| 162 | [1] |

Factors Influencing the Melting Point

The observed variability in the melting point of this compound can be attributed to several factors:

-

Purity of the Sample: Impurities can lead to a depression and broadening of the melting point range. The synthesis of this compound can result in residual starting materials or by-products if not purified effectively.[8][9] High-purity samples, such as those with >98% purity, are expected to have a sharper and more defined melting point.[2][7]

-

Hygroscopic Nature: this compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1][5][6] The presence of water can act as an impurity, significantly lowering the melting point. Therefore, proper handling and storage in a dry environment, such as a glove box, are crucial for obtaining accurate and reproducible melting point data.[5]

-

Polymorphism: Ionic liquids can exist in different crystalline forms, or polymorphs, each with a distinct melting point. The thermal history of the sample, including the rate of cooling and annealing processes, can influence which polymorphic form is present. Studies on other 1-butylpyridinium-based ionic liquids have shown evidence of polymorphic behavior, which could be a contributing factor to the different reported melting points of the chloride salt.[10]

-

Experimental Method: The technique and parameters used for melting point determination, such as the heating rate, can also affect the measured value.

Experimental Protocols for Melting Point Determination

Accurate determination of the melting point of this compound requires standardized experimental procedures. The two most common methods are Differential Scanning Calorimetry (DSC) and the capillary melting point method.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting point and other thermal transitions of ionic liquids.[11][12]

Experimental Workflow:

DSC Experimental Workflow

A typical DSC thermogram for a crystalline solid will show an endothermic peak corresponding to the melting transition. The onset of this peak is often reported as the melting point.

Capillary Melting Point Method

The capillary method is a traditional and widely used technique for determining the melting point of a solid. It involves heating a small amount of the powdered sample in a capillary tube and observing the temperature range over which it melts.

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[13]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The sample is observed through a magnifying lens.

-

Melting Point Range: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Due to the hygroscopic nature of this compound, it is recommended to use sealed capillary tubes to prevent the absorption of atmospheric moisture during the measurement.[5]

Chemical Structure and Logical Relationships

The chemical structure of this compound consists of a pyridinium (B92312) cation and a chloride anion. The butyl group is attached to the nitrogen atom of the pyridine (B92270) ring.

References

- 1. Cas 1124-64-7,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. HPLC Method for Analysis of this compound on Newcrom AH Column | SIELC Technologies [sielc.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 6. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iolitec.de [iolitec.de]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hitachi-hightech.com [hitachi-hightech.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 1-Butylpyridinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-butylpyridinium (B1220074) chloride, a common ionic liquid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-butylpyridinium chloride. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the butyl chain and the pyridinium (B92312) ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridinium-H (ortho) | ~9.1-9.3 | Doublet |

| Pyridinium-H (para) | ~8.5-8.7 | Triplet |

| Pyridinium-H (meta) | ~8.0-8.2 | Triplet |

| N-CH₂ (Butyl) | ~4.8-5.0 | Triplet |

| CH₂ (Butyl) | ~1.9-2.1 | Multiplet |

| CH₂ (Butyl) | ~1.3-1.5 | Multiplet |

| CH₃ (Butyl) | ~0.9-1.0 | Triplet |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyridinium-C (ortho) | ~145-147 |

| Pyridinium-C (para) | ~144-146 |

| Pyridinium-C (meta) | ~128-130 |

| N-CH₂ (Butyl) | ~60-62 |

| CH₂ (Butyl) | ~33-35 |

| CH₂ (Butyl) | ~19-21 |

| CH₃ (Butyl) | ~13-14 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol (Representative)

A general procedure for obtaining NMR spectra of ionic liquids like this compound is as follows:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). The concentration is typically in the range of 5-25 mg/mL.

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon. The spectral width is set to cover the expected carbon chemical shift range (typically 0-160 ppm).

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present in this compound.

IR Data

The IR spectrum of solid this compound shows several characteristic absorption bands.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

| ~3100-3000 | C-H stretching (aromatic) | Medium |

| ~2960-2850 | C-H stretching (aliphatic) | Strong |

| ~1630 | C=C stretching (pyridinium ring) | Medium |

| ~1480 | C=N stretching (pyridinium ring) | Medium |

| ~1170 | C-N stretching | Medium |

| ~770 | C-H out-of-plane bending (aromatic) | Strong |

| 580 | Ring vibrations | Sharp |

| 503 | Ring vibrations | Sharp |

Note: The spectrum of solid this compound may be obtained using a Nujol mull.[1]

Experimental Protocol (Representative)

A typical procedure for obtaining an FTIR spectrum of a solid ionic liquid is as follows:

-

Sample Preparation (Nujol Mull): A small amount of the solid this compound is ground to a fine powder in an agate mortar. A drop of Nujol (mineral oil) is added, and the mixture is further ground to a smooth paste.

-

Sample Application: The paste is spread evenly between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the pyridinium ring is the primary chromophore.

UV-Vis Data

Experimental Protocol (Representative)

A general procedure for obtaining a UV-Vis spectrum of a compound like this compound is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., water, ethanol, or acetonitrile). The concentration is adjusted to ensure that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrumentation: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a quartz cuvette. The instrument scans a specified wavelength range (e.g., 200-400 nm).

-

Data Processing: The instrument automatically subtracts the absorbance of the solvent reference from the sample absorbance to generate the final spectrum. The wavelength of maximum absorbance (λmax) is then determined.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an ionic liquid such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Electrochemical Window of 1-Butylpyridinium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Butylpyridinium (B1220074) Chloride ([C4Py]Cl). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related pyridinium-based ionic liquids and established electrochemical principles to offer a robust estimation and a detailed experimental protocol for its determination.

Introduction to 1-Butylpyridinium Chloride

This compound is a quaternary ammonium (B1175870) salt that exists as a solid at room temperature.[1] It belongs to the class of ionic liquids (ILs), which are salts with melting points below 100°C.[1] ILs, often referred to as "designer solvents," have garnered significant interest in various fields, including electrochemistry, catalysis, and organic synthesis, owing to their unique properties such as low volatility, high thermal stability, and wide electrochemical windows.[1][2] this compound, in particular, has applications as a supporting electrolyte in electrochemical cells and as a phase transfer catalyst.[2]

Electrochemical Window: A Critical Parameter

The electrochemical window (EW) of an electrolyte is the potential range over which it is electrochemically stable, meaning it does not undergo oxidation or reduction.[3] This parameter is crucial for any electrochemical application as it defines the operating voltage range of a device. The EW is determined by the cathodic and anodic limits of the electrolyte. In the case of this compound, the cathodic limit is governed by the reduction of the 1-butylpyridinium cation ([C4Py]⁺), while the anodic limit is determined by the oxidation of the chloride anion (Cl⁻).

Estimated Electrochemical Window of this compound

Cathodic Limit (Reduction of 1-Butylpyridinium Cation): The reduction of pyridinium (B92312) cations typically occurs at negative potentials. The exact potential is influenced by the alkyl chain length and the overall structure of the ionic liquid. For pyridinium-based ILs, the cathodic limit is generally observed in the range of -1.0 V to -2.0 V versus a standard reference electrode.

Anodic Limit (Oxidation of Chloride Anion): The oxidation of the chloride anion in ionic liquids has been reported to occur at moderately positive potentials. Studies on various ionic liquids containing chloride have shown an anodic limit of approximately +0.9 V.[4] The oxidation process can be complex, potentially forming species like the trichloride (B1173362) ion (Cl₃⁻).[5][6]

Based on these estimations, the electrochemical window of this compound is likely to be in the range of 1.9 to 2.9 V . It is important to note that this is an approximation, and the actual electrochemical window can be influenced by factors such as the working electrode material, temperature, and the presence of impurities.

Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₉H₁₄ClN | [7][8] |

| Molecular Weight | 171.67 g/mol | [7][8] |

| Appearance | White to off-white crystalline solid | [7][9] |

| Melting Point | 162 °C | [7] |

| Water Solubility | Soluble | [7] |

| Vapor Pressure | 0.000022 hPa (at 20 °C) | [7] |

| Density | Not available | |

| Viscosity | Not available | |

| Conductivity | Not available |

Experimental Determination of the Electrochemical Window

The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV) .[3] This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits where a significant increase in current is observed correspond to the oxidation and reduction of the electrolyte.

Experimental Protocol

This protocol outlines the steps for determining the electrochemical window of this compound using a standard three-electrode electrochemical setup.

5.1.1. Materials and Equipment

-

Ionic Liquid: High-purity this compound (dried under vacuum to remove moisture).

-

Electrochemical Cell: A three-electrode glass cell.

-

Working Electrode (WE): Glassy carbon electrode (GCE) or platinum disk electrode.

-

Counter Electrode (CE): Platinum wire or foil with a surface area significantly larger than the WE.

-

Reference Electrode (RE): A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) electrode (e.g., Ag wire in a solution of AgNO₃ in an inert solvent) or a pseudo-reference electrode (e.g., a platinum or silver wire). If a pseudo-reference is used, the potentials should be calibrated against a standard redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺).

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Inert Atmosphere: A glovebox or Schlenk line with an inert gas supply (e.g., Argon or Nitrogen) to prevent contamination from air and moisture.

5.1.2. Experimental Procedure

-

Preparation of the Ionic Liquid: Dry the this compound under high vacuum at an elevated temperature (below its decomposition temperature) for several hours to remove any residual water.

-

Electrode Polishing: Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and a suitable organic solvent (e.g., acetone (B3395972) or ethanol) and dry completely.

-

Cell Assembly: Assemble the three-electrode cell inside the inert atmosphere of a glovebox. Add the dried this compound to the cell.

-

Electrode Immersion: Immerse the working, counter, and reference electrodes into the ionic liquid, ensuring the electrodes are not in contact with each other.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential range for the cyclic voltammogram. A wide initial range is recommended, for example, from -2.5 V to +2.5 V vs. the reference electrode.

-

Set the scan rate. A typical scan rate for determining the electrochemical window is between 10 and 100 mV/s.

-

Run the cyclic voltammetry experiment for a few cycles to obtain a stable voltammogram.

-

-

Data Analysis:

-

Plot the resulting current versus the applied potential.

-

Determine the cathodic and anodic limits from the voltammogram. These are typically defined as the potentials at which the current density reaches a specific threshold (e.g., 0.1, 0.5, or 1.0 mA/cm²).

-

The electrochemical window (EW) is the difference between the anodic limit (Eₐ) and the cathodic limit (Eₖ): EW = Eₐ - Eₖ.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the electrochemical window.

Caption: Relationship between ions and the electrochemical window.

Conclusion

While direct experimental data on the electrochemical window of this compound is currently scarce, this guide provides a scientifically grounded estimation and a detailed protocol for its empirical determination. The provided methodologies and diagrams offer a clear framework for researchers to accurately characterize this important ionic liquid. The estimated electrochemical window of 1.9 to 2.9 V suggests its suitability for a range of electrochemical applications, although experimental verification is paramount for any specific use case. Future research is encouraged to precisely determine the electrochemical properties of this compound to further unlock its potential in various scientific and industrial domains.

References

- 1. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ionic liquids with trichloride anions for oxidative dissolution of metals and alloys - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. lookchem.com [lookchem.com]

- 8. Butylpyridinium chloride | C9H14ClN | CID 2734171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

Toxicity Profile of N-Butylpyridinium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological data available for N-Butylpyridinium Chloride ([C₅H₅N(C₄H₉)]Cl), an ionic liquid with potential applications in various scientific and industrial fields. The information presented herein is intended to inform researchers, scientists, and drug development professionals about its safety profile, assist in risk assessment, and guide future research. This document summarizes key findings from preclinical toxicity studies, including acute, sub-chronic, and genetic toxicity, as well as in vitro assessments.

Executive Summary

N-Butylpyridinium Chloride has demonstrated a range of toxicological effects depending on the dose, route of administration, and biological system studied. The primary target for its effects appears to be related to its interaction with organic cation transporters, which may influence its pharmacokinetic profile and contribute to observed toxicities. While it shows low potential for genetic damage, studies indicate potential for systemic toxicity at higher doses following oral exposure. A notable gap exists in the publicly available data regarding its dermal, inhalation, and ecotoxicity.

General and Systemic Toxicity

Sub-chronic oral toxicity studies have been conducted by the National Toxicology Program (NTP) in rodent models. These studies provide valuable insights into the potential target organs and dose-dependent effects of N-Butylpyridinium Chloride.

Oral Toxicity Studies

Table 1: Summary of 2-Week and 3-Month Oral Toxicity Studies in Rodents

| Species | Duration | Route | Doses (mg/mL in drinking water) | Key Findings | Reference |

| Harlan Sprague-Dawley Rats | 2-Week | Drinking Water | 0, 10, 30, 60, 100 | Decreased water consumption and body weight gain at higher doses. | NTP TOX-103 |

| B6C3F1/N Mice | 2-Week | Drinking Water | 0, 10, 30, 60, 100 | Decreased water consumption and body weight gain at higher doses. | NTP TOX-103 |

| Harlan Sprague-Dawley Rats | 3-Month | Drinking Water | 0, 0.3, 1, 3 | No significant adverse effects observed at the tested concentrations. | NTP TOX-103 |

| B6C3F1/N Mice | 3-Month | Drinking Water | 0, 1, 3, 10 | Decreased body weight gain in males at the highest dose. No other significant treatment-related effects. | NTP TOX-103 |

Experimental Protocol: 3-Month Oral Toxicity Study in Drinking Water (NTP TOX-103)

-

Test Species: Male and female Harlan Sprague-Dawley rats and B6C3F1/N mice.

-

Administration: N-Butylpyridinium Chloride was administered in drinking water at various concentrations.

-

Duration: 90 days.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight: Recorded weekly.

-

Water Consumption: Measured weekly.

-

Necropsy: Gross examination of all animals at the end of the study.

-

Histopathology: Microscopic examination of a comprehensive set of tissues from all animals in the control and high-dose groups.

-

Genetic Toxicology

The genotoxic potential of N-Butylpyridinium Chloride has been evaluated using in vitro and in vivo assays. The available data suggests a low risk of genetic damage.

Table 2: Summary of Genetic Toxicology Studies

| Assay | Test System | Concentration/Dose Levels | Results | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA | With and without S9 metabolic activation | Negative | NTP Data |

| In Vivo Micronucleus Assay | Male B6C3F1/N Mice (Peripheral Blood) | Not specified | Negative | NTP G03020B |

| In Vivo Micronucleus Assay | Male Harlan Sprague-Dawley Rats (Peripheral Blood) | Not specified | Equivocal | NTP G03020 |

Experimental Protocol: In Vivo Micronucleus Assay (Adapted from NTP G03020)

-

Test Species: Male Harlan Sprague-Dawley rats.

-

Administration: Test article administered, typically via oral gavage or intraperitoneal injection, for a specified number of days.

-

Sample Collection: Peripheral blood samples are collected at appropriate time points after the final dose.

-

Analysis: Erythrocytes are analyzed for the presence of micronuclei using flow cytometry. An increase in the frequency of micronucleated reticulocytes is indicative of chromosomal damage.

-

Controls: A vehicle control and a positive control (a known clastogen) are run concurrently.

In Vitro Toxicity

In vitro studies have been instrumental in elucidating a potential mechanism of action for N-Butylpyridinium Chloride's biological activity, specifically its interaction with cellular transporters.

Table 3: In Vitro Inhibition of Organic Cation Transporters (OCTs)

| Transporter | Substrate | N-Butylpyridinium Chloride IC₅₀ (µM) | Reference |

| Rat OCT1 (rOCT1) | [³H]TEA | 7.53 | Cheng et al., 2011 |

| Rat OCT2 (rOCT2) | [¹⁴C]Metformin | 3.8 | Cheng et al., 2011 |

| Human OCT2 (hOCT2) | [¹⁴C]Metformin | 1.8 | Cheng et al., 2011 |

These findings indicate that N-Butylpyridinium Chloride is a potent inhibitor of organic cation transporters, which are crucial for the transport of endogenous and exogenous substances across cell membranes, particularly in the kidneys and liver.

Experimental Protocol: In Vitro Inhibition of Organic Cation Transporters

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the transporter of interest (e.g., rOCT1, rOCT2, hOCT2).

-

Assay Principle: The ability of N-Butylpyridinium Chloride to inhibit the uptake of a radiolabeled substrate (e.g., [³H]tetraethylammonium or [¹⁴C]metformin) into the transporter-expressing cells is measured.

-

Procedure:

-

Cells are seeded in multi-well plates and grown to confluence.

-

Cells are washed and pre-incubated with buffer.

-

A mixture of the radiolabeled substrate and varying concentrations of N-Butylpyridinium Chloride (or vehicle control) is added to the cells.

-

Uptake is allowed to proceed for a defined period at 37°C.

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

IC₅₀ values are calculated from the concentration-response curves.

-

Visualizations

Experimental Workflow and Signaling Interactions

To visually represent the methodologies and potential biological interactions of N-Butylpyridinium Chloride, the following diagrams have been generated using Graphviz.

Data Gaps and Future Directions

Despite the available data, several critical areas require further investigation to provide a complete toxicological profile of N-Butylpyridinium Chloride.

-

Acute Toxicity: Definitive acute toxicity studies via oral, dermal, and inhalation routes are needed to establish LD₅₀ and LC₅₀ values.

-

Dermal and Inhalation Toxicity: There is a significant lack of data on the effects of N-Butylpyridinium Chloride following dermal contact and inhalation, which are potential routes of occupational exposure.

-

Ecotoxicity: The environmental fate and effects of N-Butylpyridinium Chloride are largely unknown. Studies on its toxicity to aquatic organisms (fish, daphnids, and algae) are essential for a comprehensive environmental risk assessment.

-

Mechanism of Action: While the inhibition of organic cation transporters has been identified, further research is needed to understand the downstream signaling pathways affected and the full toxicological consequences of this inhibition.

Conclusion

N-Butylpyridinium Chloride exhibits a complex toxicological profile characterized by potential systemic effects at high oral doses and potent in vitro inhibition of organic cation transporters. It does not appear to be genotoxic. The current body of evidence is insufficient to fully characterize its risk to human health and the environment, highlighting the need for further research, particularly in the areas of acute toxicity, dermal and inhalation exposure, and ecotoxicology. This guide serves as a foundational resource for professionals in the field and underscores the importance of continued investigation into the safety of this and other ionic liquids.

1-Butylpyridinium Chloride: A Comprehensive Technical Guide on its Discovery and History

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylpyridinium (B1220074) chloride ([C4Py]Cl) is a quaternary ammonium (B1175870) salt that has garnered significant attention as a versatile ionic liquid. Its unique physicochemical properties, including its thermal stability, miscibility with water, and ability to act as a solvent for a wide range of compounds, have led to its use in diverse applications, from electrochemistry and organic synthesis to materials science and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of 1-Butylpyridinium chloride, detailing its synthesis, key scientific milestones, and the evolution of its applications.

Discovery and Early History

The historical context of this compound is intrinsically linked to the broader history of ionic liquids, which traces back to the early 20th century. While the first room-temperature ionic liquid, ethylammonium (B1618946) nitrate, was synthesized by Paul Walden in 1914, the exploration of pyridinium-based salts as low-temperature molten salts gained momentum later.

A pivotal moment in the history of this compound came in the late 1970s with the work of Robert A. Osteryoung and his research group. In 1978, they described a room-temperature molten salt system composed of aluminum chloride and this compound (AlCl₃-[C4Py]Cl).[1][2][3] This system was found to be liquid at ambient temperatures over a wide range of compositions, a significant advantage over previously studied ionic liquids.[1][4] This discovery opened up new avenues for the use of ionic liquids as electrolytes and solvents for electrochemical studies. A US patent filed in 1978 by the U.S. Air Force also detailed the use of AlCl₃/1-alkyl pyridinium (B92312) chloride mixtures as room-temperature electrolytes, highlighting their potential for battery applications.[3][5]

The synthesis of this compound itself was described in a 1978 patent by Nardi et al. The method involved the direct reaction of pyridine (B92270) with 1-chlorobutane.[6] This straightforward synthesis route contributed to its accessibility for research and subsequent commercial applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[7] It is hygroscopic and soluble in water.[7][8] The following table summarizes key physicochemical properties of this compound.

| Property | Value | References |

| CAS Number | 1124-64-7 | [7][9][10] |

| Molecular Formula | C₉H₁₄ClN | [7][9][10] |

| Molecular Weight | 171.67 g/mol | [7][9][10] |

| Melting Point | 131-162 °C (Varies by source) | [3][7][8] |

| Appearance | White to off-white crystalline solid | [7][9] |

| Water Solubility | Soluble | [7][8] |

| Vapor Pressure | 0.000022 hPa (at 20 °C) | [7][8] |

Key Milestones and Evolution of Applications

The development and application of this compound can be visualized as a progression from its initial use in electrochemistry to a broader range of chemical processes.

Figure 1: Historical timeline of the discovery and application of this compound.

Initially, research focused on its electrochemical properties, particularly in combination with aluminum chloride.[4][11] The ability of this mixture to remain liquid at room temperature and its large electrochemical window made it a promising medium for studying the electrochemistry of various substances.[12]

From the 1990s onwards, the applications of this compound expanded significantly. Its utility as a solvent in organic synthesis became a major area of investigation.[13] As a phase-transfer catalyst, it facilitates reactions between reactants in different phases. Its low volatility and thermal stability are advantageous in chemical reactions, especially in the synthesis of pharmaceuticals and fine chemicals.[13]

In more recent years, this compound has been employed as a key intermediate in the production of a variety of chemicals, including pharmaceuticals, agrochemicals, and dyestuffs.[8][14] It is also used in the nuclear industry as an extractant for radioactive waste. Furthermore, its role in "green chemistry" is being explored, where it serves as a potentially more environmentally benign alternative to traditional volatile organic solvents.[13]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the quaternization of pyridine with 1-chlorobutane. The following protocol is based on the method described by Nardi et al. in their 1978 patent.[6]

Materials:

-

Pyridine (dried and distilled)

-

1-Chlorobutane

-

Anhydrous ether

Procedure:

-

A 10% stoichiometric excess of pyridine is mixed with 1-chlorobutane.

-

The mixture is refluxed for 6 hours.

-

Upon cooling, white, slightly hygroscopic crystals of this compound will form.

-

The resulting crystals are washed three times with anhydrous ether.

-

The product is then dried under vacuum.

Characterization: The product can be characterized by various spectroscopic methods. For instance, ¹H NMR spectroscopy can confirm the structure of the 1-butylpyridinium cation. The patent by Nardi et al. provides the following ¹H NMR data (in CDCl₃): δ 0.75 (t, 3H), 1.47 (m, 2H), 2.13 (p, 2H), 5.13 (t, 2H), 8.25 (t, 2H), 8.65 (t, 1H), 9.92 (d, 2H).[6]

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. books.rsc.org [books.rsc.org]

- 3. 1-Butylpyridiniumchlorid – Wikipedia [de.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Ionic liquid - Wikipedia [en.wikipedia.org]

- 6. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 7. Cas 1124-64-7,this compound | lookchem [lookchem.com]

- 8. This compound | 1124-64-7 [chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 1124-64-7 | FB60719 [biosynth.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemimpex.com [chemimpex.com]

- 14. nbinno.com [nbinno.com]

1-Butylpyridinium Chloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 1-Butylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1124-64-7) is an ionic liquid utilized in a variety of applications including organic synthesis, catalysis, and electrochemistry.[1] As with any chemical substance, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available safety data sheets and toxicological information. It is important to note that the toxicological properties of this substance have not been fully investigated, and therefore, it should be handled with caution.[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[4][5] |

| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[6] |

Precautionary Statements:

-

P262: Do not get in eyes, on skin, or on clothing.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][7]

-

P313: Get medical advice/attention.[2]

-

P332+P317: If skin irritation occurs: Get medical help.[5][7]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[5][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄ClN[8][9] |

| Molecular Weight | 171.67 g/mol [8][9] |

| Appearance | White to almost white or pale yellow powder/crystal.[1][9] |

| Melting Point | 162 °C[10] |

| Water Solubility | Soluble in water.[10][11] |

| Hygroscopicity | Hygroscopic.[10][12] |

| Vapor Pressure | 0.000022 hPa (at 20 °C)[10] |

Toxicological Information

The toxicological data for this compound is not extensive. However, the available information indicates potential health risks upon exposure.

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][6]

-

Ingestion: May be harmful if swallowed.[2]

Toxicity Data: Detailed quantitative toxicity data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) are not consistently available in the searched literature. The National Toxicology Program (NTP) has conducted toxicity studies on select ionic liquids, including n-butylpyridinium chloride, administered in drinking water to rats and mice, suggesting that further investigation into its toxic profile is warranted.[13][14] It is noted that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may also be necessary.[2][4]

-

Skin Protection:

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[2][4]

-

Body Protection: Wear impervious clothing. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2]

-

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

Handling and Storage

-

Handling:

-

Storage:

First-Aid Measures

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5][7] |

| Skin Contact | Take off contaminated clothing immediately. Wash the skin immediately with soap and plenty of water. Consult a physician if irritation occurs.[4][5][7] |